3,4-Difluorobenzotrifluoride

Descripción

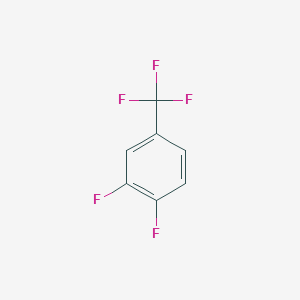

Structure

2D Structure

Propiedades

IUPAC Name |

1,2-difluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCGQTYWLZSKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345229 | |

| Record name | 3,4-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32137-19-2 | |

| Record name | 1,2-Difluoro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32137-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluorobenzotrifluoride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzotrifluoride, with the CAS number 32137-19-2 , is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its unique structural features, namely the vicinal fluorine atoms on the benzene ring and the trifluoromethyl group, impart valuable properties that make it a sought-after intermediate in the synthesis of complex molecules, particularly in the realms of agrochemicals and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key applications, and safety considerations.

Core Properties and Characteristics

This compound, also known as 1,2-difluoro-4-(trifluoromethyl)benzene or α,α,α,3,4-pentafluorotoluene, is a colorless to light yellow liquid at room temperature.[1][3][4] The presence of multiple fluorine atoms significantly influences its physical and chemical properties.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 32137-19-2 | [1][2] |

| Molecular Formula | C₇H₃F₅ | [1][2][5] |

| Molecular Weight | 182.09 g/mol | [2][3][5] |

| Boiling Point | 102-109 °C | [5][6] |

| Density | ~1.41 g/mL | [5] |

| Refractive Index | n²⁰/D 1.3973 | [6] |

| Physical Form | Liquid | [1][4] |

| Purity | >96-97% (typical) | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents. | |

| InChI Key | MVCGQTYWLZSKSB-UHFFFAOYSA-N | [1][3] |

Note: An initial report of a high melting point (95-98 °C) is likely erroneous as the compound is consistently described as a liquid at ambient temperatures.[5]

Strategic Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common industrial methods involving halogen exchange reactions.

Halogen Exchange (Halex) Reaction

A prevalent method for preparing this compound is through the fluorination of a 3,4-dihalobenzotrifluoride precursor, such as 3,4-dichlorobenzotrifluoride.[7][8] This reaction typically employs an alkali metal fluoride, like potassium fluoride (KF) or cesium fluoride (CsF), in a polar apathetic solvent under anhydrous conditions and at elevated temperatures.[7][8]

A general workflow for this synthesis is depicted below:

Caption: Halogen exchange synthesis of this compound.

Experimental Protocol: Fluorination of 3,4-Dichlorobenzotrifluoride [7]

-

Reactor Setup: A suitable pressure reactor (autoclave) is charged with a polar aprotic solvent, such as N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (DMSO).

-

Drying: The solvent is heated to distill a small portion to ensure anhydrous conditions.

-

Reagent Addition: Dry potassium fluoride (KF) or cesium fluoride (CsF) (1.0 to 3.0 molar equivalents per chlorine atom) and 3,4-dichlorobenzotrifluoride are added to the reactor. An acid scavenger like anhydrous potassium carbonate (K₂CO₃) may also be included.

-

Reaction: The mixture is heated to a temperature range of 240°C to 295°C with stirring, generating autogenous pressure.

-

Product Recovery: The product, this compound, can be continuously removed from the reaction mixture as it is formed via distillation.

-

Purification: The collected distillate is then purified by redistillation to yield the final product.

Diazotization Routes

Conventional, multi-step methods for synthesizing this compound have also been reported, often starting from a nitro-substituted precursor.[7] A typical sequence involves:

-

Fluorination of a compound like 4-chloro-3-nitrobenzotrifluoride with KF.

-

Reduction of the nitro group to an amine.

-

Diazotization of the amine followed by the formation of a fluoroborate salt.

-

Thermal decomposition (Balz-Schiemann reaction) of the fluoroborate salt to yield the desired this compound.[7]

Applications in Drug Development and Agrochemicals

The trifluoromethyl group is a key structural motif in many pharmaceutical and agrochemical products due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[9] this compound serves as a valuable building block for introducing the 3,4-difluoro-(trifluoromethyl)phenyl moiety into larger molecules.

Agrochemicals

This compound is a documented intermediate in the synthesis of herbicides.[8] Specifically, it has been used in the preparation of aryloxyphenoxy herbicides, which are effective in controlling grassy weeds in broadleaf crops.[8] The related compound, 3,4-difluorobenzonitrile, is a key intermediate for the herbicide cyhalofop-butyl, highlighting the importance of the 3,4-difluorophenyl scaffold in modern agrochemicals.[10][11]

Pharmaceuticals

While specific blockbuster drugs directly synthesized from this compound are not prominently cited in the initial literature search, its utility as a fluorinated building block is clear. Fluorinated aromatic compounds are crucial in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[12] For instance, the related compound 3,4-difluoronitrobenzene is a raw material for synthesizing the antibiotic Linezolid. It is plausible that this compound is utilized in analogous synthetic strategies to create novel therapeutic agents. It is also a reactant in the preparation of arylacetonitriles, which are versatile intermediates in organic synthesis.[5]

Safety and Handling

This compound is a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from heat, sparks, and open flames.[12][13]

Hazard Classifications (GHS-US): [12]

-

Flammable Liquid: Category 3 (H226)

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3 (H335)

Precautionary Statements: [12]

-

Keep away from heat/sparks/open flames/hot surfaces. No smoking. (P210)

-

Keep container tightly closed. (P233)

-

Use explosion-proof electrical/ventilating/lighting equipment. (P241)

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. (P305+P351+P338)

A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this chemical.

Spectroscopic Profile

Detailed, publicly available spectroscopic data (NMR, MS) for this compound is limited. However, based on its structure, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings. The integration would correspond to three aromatic protons.

-

¹³C NMR: The spectrum would exhibit signals for the seven carbon atoms, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons bonded to fluorine would appear as doublets.

-

¹⁹F NMR: This would be the most informative spectrum. Two distinct signals would be expected for the two different aromatic fluorine atoms, and a separate signal for the trifluoromethyl group. The aromatic fluorine signals would show couplings to each other and to the aromatic protons. The trifluoromethyl group would likely appear as a singlet or a narrowly split multiplet due to coupling with the aromatic protons.[14][15] The chemical shift of the CF₃ group in similar aromatic compounds is often observed in the range of -60 to -65 ppm relative to CFCl₃.[9][16]

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[17] Key absorptions would include:

-

C-F stretching vibrations (typically in the 1100-1400 cm⁻¹ region).

-

C-H stretching for the aromatic ring (~3000-3100 cm⁻¹).

-

C=C stretching vibrations for the aromatic ring (~1400-1600 cm⁻¹).

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would likely involve the loss of a fluorine atom to give a fragment at m/z 163, and the loss of the CF₃ group to give a fragment at m/z 113. The fragmentation of fluorinated compounds can be complex, often showing rearrangements.[18]

The logical relationship for spectral analysis is outlined below:

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This compound is a valuable and versatile fluorinated intermediate with established applications in the agrochemical industry and significant potential in pharmaceutical synthesis. Its preparation via halogen exchange reactions is a well-documented and scalable process. While a complete, publicly available dataset of its spectroscopic properties is not readily accessible, its structural characteristics allow for a predictive understanding of its analytical profile. As the demand for complex, fluorinated molecules in life sciences and materials science continues to grow, the importance of key building blocks like this compound is set to increase.

References

- Pews, R. G. (1990). Preparation of this compound. U.S.

- The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. Medium. [Link]

- This compound - Optional[

- This compound, CasNo.32137-19-2. HENAN SUNLAKE CHEMICALS CO.,LTD.[Link]

- Exploring 3,4-Dichlorobenzotrifluoride: A Key Pesticide Intermedi

- Everything You Need to Know About 3,4-Difluoro Nitrobenzene.

- 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481. PubChem. [Link]

- Pews, R. G., & Gall, J. A. (1990). Preparation of this compound. U.S.

- 1,2-difluoro-4-(trifluoromethyl)benzene. Acmec Biochemical. [Link]

- 1,2-difluoro-4-(trifluoromethyl)benzene. PubChemLite. [Link]

- Preparation method of 3, 4-difluorobenzonitrile.

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

- 19Flourine NMR. University of Ottawa. [Link]

- 1,2-DIFLUORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 32137-19-2.

- 1D 19 F-NMR spectrum of 300 mM...

- Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107-113. [Link]

- Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.

- 3,4-Dichlorobenzotrifluoride. NIST WebBook. [Link]

- Industrial preparation process for 3,4-difluorobenzonitrile.

- Method for producing 3-chloro-4-fluorobenzotrifluoride.

Sources

- 1. This compound CAS#: 32137-19-2 [m.chemicalbook.com]

- 2. 1,2-DIFLUORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 32137-19-2 [matrix-fine-chemicals.com]

- 3. Benzene, 1,2-difluoro-4-(trifluoromethyl)- | C7H3F5 | CID 602797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 32137-19-2 [sigmaaldrich.com]

- 5. 3,4-Difluoronitrobenzene(369-34-6) 1H NMR [m.chemicalbook.com]

- 6. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]

- 7. 3-Fluorobenzotrifluoride(401-80-9) 1H NMR spectrum [chemicalbook.com]

- 8. US4937396A - Preparation of this compound - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 11. CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. innospk.com [innospk.com]

- 14. azom.com [azom.com]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. 3,4-二氯三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to 3,4-Difluorobenzotrifluoride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, spectral, and safety properties of 3,4-Difluorobenzotrifluoride (CAS No. 32137-19-2), a key fluorinated building block in modern medicinal chemistry. Its unique electronic properties and metabolic stability make it a valuable synthon for the development of novel therapeutics. This document is intended to serve as a technical resource for researchers, chemists, and drug development professionals.

Molecular and Physical Properties

This compound is a colorless liquid at room temperature. Its molecular structure, featuring a trifluoromethyl group and two fluorine atoms on the benzene ring, imparts unique characteristics that are highly sought after in drug design. The trifluoromethyl group enhances lipophilicity, which can improve cell membrane permeability, while the fluorine atoms can modulate the electronic environment of the molecule, influencing its binding affinity to biological targets.[1]

A summary of its key physical properties is presented in the table below:

| Property | Value | Reference(s) |

| CAS Number | 32137-19-2 | [2] |

| Molecular Formula | C₇H₃F₅ | [2] |

| Molecular Weight | 182.09 g/mol | [2] |

| Boiling Point | 103-104 °C and 116-118 °C have been reported. This discrepancy may be due to different experimental conditions. | [2][3] |

| Density | 1.41 g/mL | [2] |

| Refractive Index | 1.3775 at 20 °C | [3] |

| Solubility | Insoluble in water, soluble in organic solvents. | [3] |

| Flash Point | 19 °C | [3] |

Note on Melting Point: One source reports a melting point of 95-98 °C, which is inconsistent with its observed state as a liquid at room temperature and is likely an error.[2]

Structural Representation

The structure of this compound is critical to its function in chemical synthesis. The following diagram illustrates its molecular architecture.

Caption: Molecular structure of this compound.

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to fluorine-proton couplings. The three aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling constants will be influenced by the positions of the fluorine atoms on the ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also exhibit splitting due to coupling with the attached fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds.[4] The spectrum of this compound is expected to show two main signals: one for the trifluoromethyl group and another for the two aromatic fluorine atoms. The signal for the trifluoromethyl group will likely appear as a singlet, while the aromatic fluorines may show more complex splitting patterns due to coupling with each other and with the aromatic protons. The chemical shifts will be indicative of the electronic environment of the fluorine nuclei.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the region of 1100-1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) would be expected at m/z 182. Common fragmentation patterns for benzotrifluorides include the loss of a fluorine atom or the entire CF₃ group.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from heat and open flames.[4] It is also classified as a skin and eye irritant, and may cause respiratory irritation.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals. The presence of the difluorophenyl and trifluoromethyl moieties can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, bioavailability, and binding affinity to target proteins.[1]

While specific examples of marketed drugs derived from this compound are not widely publicized, its utility is evident in its role as a key intermediate. For instance, it is a reactant in the preparation of various arylacetonitriles, which are precursors to a wide range of biologically active molecules.[2] The strategic incorporation of the 3,4-difluorophenyl group is a common tactic in medicinal chemistry to modulate the electronic and steric properties of a lead compound to optimize its therapeutic profile.

Experimental Workflow: A Representative Synthetic Application

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a more complex drug-like molecule, highlighting its role as a foundational building block.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a trifluoromethyl group and a difluorinated aromatic ring provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its physical and chemical characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- Boxa Chemical.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4-Difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzotrifluoride, also known as 1,2-difluoro-4-(trifluoromethyl)benzene, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The unique substitution pattern of a trifluoromethyl group and two adjacent fluorine atoms on the benzene ring imparts distinct electronic and lipophilic properties. These characteristics make it a valuable building block in the synthesis of novel molecules with tailored biological activities and material properties. An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective use in research and development. This guide provides a detailed examination of these properties, grounded in available data and established experimental methodologies.

Physicochemical Properties of this compound

The accurate determination of the melting and boiling points of a compound is crucial for its identification, purity assessment, and the design of synthetic and purification protocols. The data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 32137-19-2 | [1][2] |

| Molecular Formula | C₇H₃F₅ | [1][2] |

| Molecular Weight | 182.09 g/mol | [3] |

| Boiling Point | 102-104 °C | [2] |

| Melting Point | Liquid at room temperature | [1] |

| Density | 1.41 g/mL | [2] |

Experimental Determination of Physicochemical Properties

The following sections detail the standardized methodologies for the precise determination of the melting and boiling points of organic compounds like this compound. These protocols are based on established standards to ensure data reliability and reproducibility.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile organic liquid such as this compound, the distillation method is a standard and reliable approach. This procedure is in alignment with the principles outlined in ISO 4626.[4][5]

Protocol for Boiling Point Determination by Distillation:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature at which the first drop of condensate falls from the condenser into the receiving flask. Continue to record the temperature throughout the distillation process. The boiling point is the temperature range over which the liquid distills.

-

Pressure Correction: As the boiling point is dependent on the atmospheric pressure, it is crucial to record the barometric pressure during the experiment. The observed boiling point can be corrected to the standard pressure of 760 mmHg using a nomograph or the appropriate formula.

Determination of Melting Point

Given that this compound is a liquid at room temperature, its melting point will be below 25 °C. The determination of a sub-ambient melting point requires a specialized apparatus capable of controlled cooling and heating. The capillary tube method, as described in ASTM E324, can be adapted for this purpose.[6]

Protocol for Sub-Ambient Melting Point Determination:

-

Sample Preparation: A small amount of liquid this compound is drawn into a capillary tube and then flash-frozen using a cold bath (e.g., dry ice/acetone).

-

Apparatus: A melting point apparatus with a cooling stage or a cryostat is required. The frozen sample in the capillary tube is placed in the apparatus.

-

Heating: The temperature of the apparatus is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first signs of melting (formation of liquid) are observed is recorded as the initial melting point. The temperature at which the last solid crystal disappears is recorded as the final melting point. The melting range is the difference between these two temperatures.

-

Purity Indication: A narrow melting range is indicative of a high-purity sample.

Sources

- 1. This compound | 32137-19-2 [sigmaaldrich.com]

- 2. Cas 32137-19-2,this compound | lookchem [lookchem.com]

- 3. Benzene, 1,2-difluoro-4-(trifluoromethyl)- | C7H3F5 | CID 602797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 6. store.astm.org [store.astm.org]

A Comprehensive Technical Guide to the Synthesis of 3,4-Difluorobenzotrifluoride via Halogen Exchange

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3,4-difluorobenzotrifluoride, a critical building block in the pharmaceutical and agrochemical industries. The primary focus is on the halogen exchange (Halex) reaction, a robust and industrially relevant method for converting 3,4-dihalobenzotrifluorides, principally 3,4-dichlorobenzotrifluoride, into the desired difluoro product. This document elucidates the underlying mechanistic principles of nucleophilic aromatic substitution (SNAr), details the critical roles of reagents and reaction conditions, and provides validated experimental protocols. By synthesizing information from key patents and scientific literature, this guide offers researchers and process chemists the causal insights and practical methodologies required for successful synthesis and scale-up.

Introduction: The Significance of this compound

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and crop protection science. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] The this compound scaffold is a particularly valuable synthon found in a variety of commercial products. Its preparation, therefore, is of considerable interest.

While classical methods like the multi-step Balz-Schiemann reaction have been used, they often involve hazardous diazonium intermediates and can be cumbersome for large-scale production.[2][3][4] The more direct approach of converting readily available 3,4-dihalobenzotrifluorides via a halogen exchange reaction offers a more streamlined, efficient, and scalable alternative.[3][4][5] This guide focuses exclusively on this modern, industrially preferred pathway.

Core Synthetic Strategy: The Halex Reaction

The synthesis of this compound from a dihalo precursor is achieved through a nucleophilic aromatic substitution (SNAr) reaction, specifically referred to as a Halogen Exchange or Halex reaction.[5][6] This process involves the displacement of chloride atoms on the aromatic ring by fluoride ions.

Caption: Overall reaction pathway for the synthesis of this compound.

Mechanistic Principles

The success of the Halex reaction hinges on the electronic nature of the benzotrifluoride ring. The strongly electron-withdrawing trifluoromethyl (-CF₃) group deactivates the aromatic ring towards electrophilic substitution but powerfully activates it for nucleophilic attack. This activation is crucial for the displacement of the chloro substituents.

The mechanism proceeds in two key steps:

-

Nucleophilic Attack: A fluoride ion (F⁻) attacks one of the carbon atoms bearing a chlorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]

-

Leaving Group Departure: The Meisenheimer complex rapidly collapses, expelling a chloride ion (Cl⁻) as the leaving group and re-establishing the aromaticity of the ring.

This process occurs sequentially, first converting 3,4-dichlorobenzotrifluoride to a mixture of 3-chloro-4-fluoro- and 4-chloro-3-fluorobenzotrifluorides, and then subsequently to the final this compound product.[3]

Caption: The generalized mechanism of the Nucleophilic Aromatic Substitution (SNAr).

Key Reagents and Their Functions

The selection of appropriate reagents and conditions is paramount for achieving high yield and purity.

-

Starting Material: 3,4-Dichlorobenzotrifluoride is the most common and commercially available precursor.[3][7] The principles described also apply to other 3,4-dihalobenzotrifluorides where at least one halogen is chlorine.[3]

-

Fluorinating Agent: Alkali metal fluorides are the fluoride source of choice.

-

Potassium Fluoride (KF): The most common choice due to its cost-effectiveness. However, its high lattice energy and poor solubility in organic solvents necessitate high reaction temperatures (typically 240-295 °C) and often require the use of a phase-transfer catalyst.[3][6][8]

-

Cesium Fluoride (CsF): More reactive and soluble than KF, allowing for milder reaction conditions (typically 175-275 °C).[3][8] The primary drawback is its significantly higher cost.

-

-

Solvent: High-boiling polar aprotic solvents are essential. These solvents effectively solvate the potassium or cesium cation, leaving a more "naked" and highly nucleophilic fluoride anion.[6] Suitable solvents include Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Sulfolane, and 1,3-Dimethyl-2-imidazolidinone (DMI).[3]

-

Phase-Transfer Catalysts (PTC): When using KF, a PTC is often employed to facilitate the transfer of the fluoride ion from the solid phase into the organic reaction phase.[6][8][9] This enhances the effective concentration and reactivity of the fluoride nucleophile. Common PTCs include crown ethers (e.g., 18-crown-6) and quaternary phosphonium or ammonium salts.[1][3][10]

Experimental Protocols & Methodologies

The following protocols are derived from established patent literature and represent validated methods for the synthesis of this compound.[3]

Crucial Prerequisite: Anhydrous Conditions The presence of water significantly reduces the nucleophilicity of the fluoride ion and must be rigorously excluded. All reagents and the solvent must be substantially anhydrous. This is typically achieved by heating the fluoride salt in situ within the solvent and distilling off a small amount of the solvent to azeotropically remove residual water before adding the benzotrifluoride substrate.[3]

Caption: A typical workflow for the synthesis and isolation of the product.

Protocol 1: Synthesis using Cesium Fluoride (CsF)

This method utilizes the higher reactivity of CsF, allowing for more moderate temperatures.

-

Apparatus Setup: Equip a reaction vessel with a mechanical stirrer, a heating mantle, a temperature probe, and a distillation head.

-

Drying: Charge the reactor with dimethyl sulfoxide (DMSO, 600 mL). Distill approximately 30 mL of DMSO under atmospheric pressure to ensure the system is anhydrous.

-

Reagent Addition: Cool the vessel slightly and add dry Cesium Fluoride (CsF, 228 g, 1.5 moles), dry 3,4-dichlorobenzotrifluoride (107.5 g, 0.5 mole), and anhydrous potassium carbonate (K₂CO₃, 3 g) as an acid scavenger.

-

Reaction: Heat the mixture with vigorous stirring to 180 °C. The product and intermediate will begin to reflux in the distillation column.

-

Product Collection: When the head temperature of the distillation column drops to approximately 110 °C (indicating the presence of the lower-boiling products), begin collecting the distillate. Maintain a takeoff rate that keeps the head temperature below 120 °C.

-

Work-up: Continue the distillation until product formation ceases. The collected distillate will contain the desired this compound (b.p. 102 °C) and the intermediate 3-chloro-4-fluorobenzotrifluoride (b.p. 140 °C). Purify the final product via fractional redistillation.[3]

Protocol 2: Synthesis using Potassium Fluoride (KF) and a PTC

This protocol demonstrates the use of a more economical fluorinating agent, KF, enabled by a phase-transfer catalyst.

-

Apparatus Setup: Use the same setup as described in Protocol 1.

-

Drying: Charge the reactor with sulfolane (600 mL). Remove approximately 40 mL of the solvent under reduced pressure (~100 mm Hg) to dry the system.

-

Reagent Addition: Under an inert atmosphere, add dry Potassium Fluoride (KF, 61 g, 1.05 mole), dry 3,4-dichlorobenzotrifluoride (107.5 g, 0.5 mole), anhydrous K₂CO₃ (3 g), and 18-crown-6 ether (5 g, 0.019 mole) as the phase-transfer catalyst.

-

Reaction & Collection: Heat the mixture to 203-210 °C at atmospheric pressure and collect the distillate as it forms, following the procedure outlined in Protocol 1.

-

Work-up: Purify the collected distillate by fractional distillation to separate the final product from any remaining starting material or intermediate.[3]

Data Summary and Comparison

The choice of reagents significantly impacts reaction conditions and outcomes. The following table summarizes data extracted from patent examples for the reaction of 0.5 moles of a dihalobenzotrifluoride starting material.[3]

| Starting Material | Fluorinating Agent (moles) | Solvent | Catalyst (moles) | Temp (°C) | Time (hr) | Product Yield (g) |

| 3,4-Dichlorobenzotrifluoride | CsF (1.5) | DMSO | None | 180 | 5.5 | 15.7 |

| 3,4-Dichlorobenzotrifluoride | KF (1.05) | Sulfolane | 18-Crown-6 (0.019) | 203-210 | 19 | 29.0 (in total distillate) |

| 3-Chloro-4-fluorobenzotrifluoride mixture | CsF (1.05) | NMP | None | 192 | 2 | 19.6 |

Note: Yields are as reported in the source and may include intermediates in the raw distillate. The primary takeaway is the comparison of conditions required.

Conclusion

The synthesis of this compound from 3,4-dihalobenzotrifluoride via the Halex reaction is a powerful and industrially viable method. Success is contingent upon several key factors: the stringent maintenance of anhydrous conditions, the selection of a suitable high-boiling polar aprotic solvent, and sufficiently high reaction temperatures. While Cesium Fluoride offers higher reactivity at lower temperatures, the use of cost-effective Potassium Fluoride in conjunction with a phase-transfer catalyst presents a practical and efficient alternative for large-scale production. The ability to remove the lower-boiling product via distillation as it is formed is a key process advantage, driving the reaction to completion. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement this important transformation.

References

- Source: Google Patents (US4937396A)

- Source: Google Patents (CN1994986A)

- Title: Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond Source: Journal of the American Chemical Society URL:[Link]

- Title: Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers Source: MDPI URL:[Link]

- Source: Google Patents (US4962246A)

- Title: Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF Source: Chemical Science (RSC Publishing) URL:[Link]

- Title: ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS Source: University of Illinois Urbana-Champaign, Department of Chemistry URL:[Link]

- Title: Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond Source: PMC (PubMed Central) URL:[Link]

- Title: Halex Reaction Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]

- Source: Google Patents (CN103896728A)

- Source: Google Patents (CN108409605B)

- Title: Halex process Source: Wikipedia URL:[Link]

- Source: Google Patents (US6046358A)

- Title: Recent advances in green fluorine chemistry Source: Green Synthesis and C

- Source: Google Patents (CN102690214A)

- Title: C–F Bond Formation for the Synthesis of Aryl Fluorides Source: PMC (PubMed Central) URL:[Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US4937396A - Preparation of this compound - Google Patents [patents.google.com]

- 4. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halex process - Wikipedia [en.wikipedia.org]

- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers [mdpi.com]

A Senior Application Scientist's Guide to the Safe Handling and Application of 3,4-Difluorobenzotrifluoride

Foreword: In the landscape of modern drug discovery and materials science, fluorinated organic compounds are indispensable building blocks. 3,4-Difluorobenzotrifluoride (CAS No. 32137-19-2), with its unique electronic properties, serves as a critical intermediate in the synthesis of complex molecules. However, its utility is matched by a distinct hazard profile that demands a sophisticated and proactive approach to safety. This guide moves beyond mere compliance, offering an in-depth framework for researchers, scientists, and process chemists to not only handle this reagent safely but also to understand the scientific rationale behind each safety protocol. Our objective is to empower you with the knowledge to mitigate risk, ensure experimental integrity, and foster a culture of safety within your laboratory.

Section 1: Physicochemical Identity and Hazard Profile

A foundational understanding of a chemical's properties is the first step in a robust risk assessment. The data presented below has been consolidated from authoritative safety data sheets to provide a clear overview of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 32137-19-2 | [1] |

| Molecular Formula | C₇H₃F₅ | [1][2] |

| Molecular Weight | 182.09 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 116 - 118 °C | [2] |

| Density | 1.408 g/mL at 25 °C | [2] |

| Flash Point | 19 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. |[2] |

The low flash point of 19°C is of immediate operational significance. This classifies the compound as a flammable liquid, indicating that it can form an ignitable vapor-air mixture at or near standard room temperature. This property is the primary driver for stringent controls regarding ignition sources and static electricity.

Section 2: GHS Hazard Classification and Rationale

The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. Understanding these classifications is essential for interpreting labels and safety data sheets correctly.

Table 2: GHS Classification for this compound

| Classification | Hazard Statement | GHS Pictogram | Signal Word |

|---|---|---|---|

| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | GHS02 (Flame) | Warning |

| Skin Irritation, Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

(Source: SynQuest Laboratories Safety Data Sheet)[1]

Expert Interpretation:

-

Flammable Liquid 3: This classification necessitates handling in areas free from open flames, sparks, or hot surfaces. The use of explosion-proof equipment and proper grounding of containers during transfer is not merely a suggestion but a critical control measure to prevent ignition from static discharge.[1]

-

Skin and Eye Irritant: The irritant nature of this compound is typical for many halogenated aromatic solvents. It demands the consistent use of appropriate personal protective equipment (PPE) to prevent direct contact.

-

STOT SE 3 (Respiratory Irritation): This highlights the importance of robust engineering controls, primarily the use of a certified chemical fume hood, to prevent inhalation of vapors.[1]

Section 3: The Hierarchy of Controls: A Proactive Safety Paradigm

Relying solely on PPE is a reactive and insufficient safety strategy. A senior scientist implements a multi-layered defense, prioritizing the most effective control measures. This "Hierarchy of Controls" is a fundamental concept in chemical safety.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In a research context, consider if a less hazardous reagent could achieve the same synthetic outcome.

-

Engineering Controls: This is the most critical layer for handling this compound.

-

Chemical Fume Hood: All handling, weighing, and transferring operations must be conducted in a properly functioning and certified chemical fume hood to prevent respiratory exposure.[1]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1]

-

Safety Equipment: Emergency eye wash stations and safety showers must be readily accessible and tested regularly.[1]

-

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop detailed, chemical-specific SOPs for all procedures involving this reagent.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SDS and internal SOPs.

-

Restricted Access: Limit access to storage and handling areas to authorized and trained personnel only.

-

-

Personal Protective Equipment (PPE): PPE is the final barrier of protection.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.[1]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile or neoprene, consult manufacturer's compatibility charts) and inspect them before each use.[1]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

Section 4: Standard Operating Protocols for Handling and Storage

Protocol 4.1: Safe Handling and Transfer

-

Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.

-

PPE: Don all required PPE as specified in Section 3.

-

Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static electricity buildup.[1]

-

Tools: Use only non-sparking tools for opening and closing containers.[1]

-

Dispensing: Perform all transfers slowly and carefully within the fume hood to minimize splashing and vapor generation.

-

Closure: After dispensing, securely close the container.[1]

-

Cleanup: Decontaminate any affected surfaces and properly dispose of any contaminated materials.

Protocol 4.2: Storage

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]

-

Ignition Sources: The storage area must be free of heat, sparks, open flames, and other sources of ignition.[1][2] No smoking is permitted in the vicinity.[1]

-

Incompatibilities: Segregate from strong oxidizing agents.

-

Container: Keep the container tightly sealed to prevent the escape of vapors.[1][2] The container should be stored in a locked cabinet or area.[1]

Section 5: Emergency Response and First Aid

Rapid and correct response to an exposure is critical. The following protocols are based on established first aid measures.

Caption: Emergency first aid workflow for exposure to this compound.

Detailed First-Aid Measures: [1]

-

After Inhalation: Remove the individual to fresh air and ensure they are comfortable for breathing. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation develops or persists.

-

After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 6: Fire, Spill, and Disposal Procedures

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), dry chemical powder, or a water spray.[1]

-

Special Hazards: The primary danger is the thermal decomposition products, which include highly toxic and corrosive carbon oxides and hydrogen fluoride.[1] There is a risk of explosion if containers are heated under confinement.[1]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

Caption: Step-by-step protocol for managing a spill of this compound.

Disposal Considerations Waste material is considered hazardous. All disposal must be conducted through a licensed and approved waste disposal company.[1] The recommended method is incineration in a chemical incinerator equipped with an afterburner and a scrubber to handle the hazardous decomposition products.[1] Ensure compliance with all federal, state, and local regulations.

Section 7: Toxicological and Ecological Information

-

Toxicological Summary: The primary known toxicological effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1] Further comprehensive toxicological data is not available, which necessitates treating the substance with a high degree of caution to avoid unknown long-term effects.

-

Ecological Summary: There is no specific ecological data available.[1] Based on this lack of information, the precautionary principle applies: the substance should not be allowed to enter drains, soil, or waterways. All waste must be contained and disposed of properly.

References

- Boxa-Chemical. (n.d.). This compound | Properties, Applications, Safety Data & Supplier in China. Boxa-Chemical. [Link]

Sources

A Spectroscopic and Analytical Guide to 3,4-Difluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 3,4-Difluorobenzotrifluoride (CAS No. 32137-19-2), a fluorinated aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] The unique substitution pattern, featuring two adjacent fluorine atoms and a trifluoromethyl group on a benzene ring, results in a distinct and complex spectroscopic profile. This document offers an in-depth examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing theoretical principles with data from analogous structures, this guide serves as an essential reference for researchers, analytical chemists, and professionals in drug development for the purposes of structural elucidation, reaction monitoring, and quality control.

Molecular Structure and Spectroscopic Overview

This compound possesses the molecular formula C₇H₃F₅.[1] Its structure is defined by a benzene ring substituted with a trifluoromethyl group at position 1, and two fluorine atoms at positions 3 and 4. The high electronegativity of the fluorine atoms and the strong electron-withdrawing nature of the -CF₃ group profoundly influence the electronic environment of the aromatic ring, which is directly reflected in its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a wealth of structural information through chemical shifts and spin-spin coupling.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The three aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing substituents.

-

H-2: This proton is ortho to the -CF₃ group and meta to the F-3 atom. It is expected to appear as a doublet of doublets or a more complex multiplet.

-

H-5: This proton is meta to the -CF₃ group and ortho to the F-4 atom. It will likely be a doublet of doublets.

-

H-6: This proton is ortho to the -CF₃ group and meta to the F-4 atom. Its signal will also be a complex multiplet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom. The chemical shifts will be significantly influenced by the attached fluorine atoms.

-

C-CF₃: The trifluoromethyl carbon will appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹JCF).

-

Aromatic Carbons (C1-C6): All six aromatic carbons will exhibit coupling to fluorine.

-

C-1: The signal for the carbon attached to the -CF₃ group will be a quartet due to coupling with the three fluorine atoms (²JCF).

-

C-3 and C-4: These carbons, directly bonded to fluorine, will show large one-bond C-F coupling constants (¹JCF) and will be significantly downfield.

-

C-2, C-5, C-6: These carbons will show smaller two-bond (²JCF) or three-bond (³JCF) couplings.

-

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3][4] Two distinct regions are expected for this molecule.

-

-CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group will appear as a singlet in a proton-decoupled spectrum, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[5] In a coupled spectrum, this signal may show fine splitting due to long-range couplings with the aromatic protons.

-

Aromatic Fluorines (F-3, F-4): The two aromatic fluorine atoms are non-equivalent and will couple to each other, as well as to the aromatic protons. They are expected to appear as two separate multiplets further downfield.

Summary of Predicted NMR Data

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Couplings |

| ¹H | H-2, H-5, H-6 | 7.0 - 8.0 | Multiplets (ddd, ddd, m) | ³JHH, ³JHF (ortho), ⁴JHF (meta), ⁵JHF (para) |

| ¹³C | C-CF₃ | 120 - 125 | Quartet | ¹JCF (~270-280 Hz) |

| C1-C6 | 110 - 155 | Multiplets | ¹JCF, ²JCF, ³JCF, ⁴JCF | |

| ¹⁹F | -CF₃ | -60 to -65 | Singlet / Fine Multiplet | ⁴JFH, ⁵JFF |

| F-3, F-4 | -110 to -140 | Multiplets | ³JFF, ³JFH, ⁴JFH |

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm for ¹H and ¹³C), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Tune and match the ¹H, ¹³C, and ¹⁹F probes to the sample.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse spectrum with a 30° or 45° pulse angle and a relaxation delay of at least 2 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). An adequate number of scans (e.g., 1024 or more) and a sufficient relaxation delay (e.g., 2-5 seconds) are crucial for good signal-to-noise, especially for quaternary carbons.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. Use a spectral width appropriate for the wide chemical shift range of fluorine.[2] Use a known fluorine standard, such as CFCl₃ (external) or hexafluorobenzene (internal, δ = -164.9 ppm), for accurate chemical shift referencing.[5][6]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the chemical shift axis using the solvent residual peak or the internal standard.

-

Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of the nuclei.

-

Caption: Key NMR spin-spin coupling relationships in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bond vibrations within a molecule.[7] The spectrum of this compound will be characterized by absorptions from the aromatic ring and the carbon-fluorine bonds.

Predicted IR Absorption Bands

-

Aromatic C-H Stretch: A sharp absorption is expected just above 3000 cm⁻¹, typical for C-H bonds on an aromatic ring.

-

Aromatic C=C Stretch: One or more medium to strong bands will appear in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the benzene ring.

-

C-F Stretches: These are typically the strongest absorptions in the spectrum of a fluorinated compound.

-

Aromatic C-F Stretch: Strong bands are expected in the 1100-1300 cm⁻¹ region.

-

-CF₃ Stretch: Very strong and broad absorptions are characteristic for the symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group, typically found between 1100 and 1350 cm⁻¹.

-

Summary of Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3050 - 3150 | Medium / Weak | Aromatic C-H Stretch |

| 1500 - 1620 | Medium / Strong | Aromatic C=C Ring Stretch |

| 1100 - 1350 | Very Strong | C-F Stretches (Aromatic and -CF₃) |

| 800 - 900 | Strong | C-H Out-of-Plane Bending |

Experimental Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry by polishing them with a suitable solvent (e.g., dry dichloromethane) and wiping with a clean tissue.

-

Place one drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film between the plates.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

-

Place the sample holder with the prepared salt plates into the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be displayed in terms of percent transmittance vs. wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks and compare them to known correlation tables.[8]

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Predicted Fragmentation Pattern

The high-energy electron beam in an EI source will dislodge an electron from the molecule to form a molecular ion (M⁺˙). This ion is unstable and will undergo characteristic fragmentation.

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z = 182, corresponding to the molecular weight of C₇H₃F₅.

-

Loss of Fluorine ([M-F]⁺): A common initial fragmentation for fluorinated compounds is the loss of a fluorine radical, leading to a fragment at m/z = 163.

-

Loss of Trifluoromethyl Group ([M-CF₃]⁺): Cleavage of the C-C bond between the ring and the -CF₃ group is a highly probable pathway, resulting in a prominent peak at m/z = 113 (C₆H₃F₂⁺). This fragment can provide evidence for the difluorobenzene portion of the molecule.

-

Formation of CF₃⁺: The trifluoromethyl cation itself is a stable species and will likely be observed as a strong peak at m/z = 69.[9]

Summary of Predicted Mass Spectrum Data

| m/z | Predicted Intensity | Identity of Fragment |

| 182 | Medium | [C₇H₃F₅]⁺˙ (Molecular Ion, M⁺˙) |

| 163 | Medium / Strong | [M - F]⁺ |

| 113 | Strong | [M - CF₃]⁺ |

| 69 | Strong | [CF₃]⁺ |

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS System:

-

Gas Chromatograph (GC): Use a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms or HP-5ms column). Set an appropriate temperature program, for instance, starting at 50°C and ramping to 250°C at 10°C/min, to ensure good separation and peak shape.

-

Mass Spectrometer (MS): Use an electron ionization (EI) source set at the standard 70 eV to ensure reproducible fragmentation patterns.[10]

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC inlet.

-

Acquire mass spectra across a range of m/z 40-400 as the compound elutes from the GC column.

-

-

Data Analysis:

-

Identify the total ion chromatogram (TIC) peak corresponding to this compound.

-

Analyze the mass spectrum associated with this peak.

-

Compare the observed m/z values of the molecular ion and major fragments with the predicted values.

-

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory. All handling should be performed away from heat, sparks, and open flames.[11]

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide unambiguous evidence of the carbon-hydrogen framework and the specific locations of the five fluorine atoms through distinct chemical shifts and complex spin-spin coupling patterns. Infrared spectroscopy confirms the presence of aromatic C-H, C=C, and the dominant C-F functional groups. Finally, mass spectrometry establishes the compound's molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. The integrated data and protocols presented in this guide provide a robust framework for the confident identification and analysis of this important chemical intermediate.

References

- Title: Supporting Information (General NMR Procedures) Source: ACS Publications URL: (A representative URL for supporting information in ACS journals would be placed here, as the provided link is a generic search result)

- Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]

- Title: 19F NMR Reference Standards Source: University of Wisconsin-Madison URL: (A representative URL, as the provided link is a generic search result. A direct link to a university chemistry facility's standards page would be used.)

- Title: 19Flourine NMR Source: University of Ottawa URL:[Link]

- Title: Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL:[Link]

- URL: (A representative URL, as the provided link is a generic search result.

- Title: Infrared spectroscopy Source: The Royal Society of Chemistry URL:[Link]

- Title: How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy Source: YouTube (Organic Chemistry with Victor) URL:[Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. colorado.edu [colorado.edu]

- 6. azom.com [azom.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. youtube.com [youtube.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Utility of 3,4-Difluorobenzotrifluoride in Modern Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for tuning molecular properties. 3,4-Difluorobenzotrifluoride, a key fluorinated aromatic building block, has emerged as a versatile intermediate for the synthesis of a wide array of complex molecules. Its unique electronic properties, conferred by the presence of two fluorine atoms and a trifluoromethyl group on the benzene ring, offer researchers a powerful handle to modulate lipophilicity, metabolic stability, and binding affinity of target compounds. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse research applications of this compound, offering practical insights and methodologies for its effective utilization in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is fundamental for its successful application in synthesis and for the unambiguous characterization of its derivatives.

| Property | Value | Reference(s) |

| CAS Number | 32137-19-2 | [1] |

| Molecular Formula | C₇H₃F₅ | [1] |

| Molecular Weight | 182.09 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 103-104 °C | |

| Melting Point | 95-98 °C | |

| Density | 1.41 g/mL | |

| Purity | 96% | [1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will be characterized by multiple C-F couplings of varying magnitudes, which can be complex to interpret without the aid of 2D NMR techniques. The trifluoromethyl carbon will appear as a quartet.[2][3]

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for the characterization of this compound. It is expected to show distinct signals for the aromatic fluorines and the trifluoromethyl group. The chemical shifts and coupling constants provide valuable structural information.[4][5][6][7][8]

-

Mass Spectrometry (EI-MS): The mass spectrum will show a molecular ion peak, with fragmentation patterns likely involving the loss of fluorine, HF, and the trifluoromethyl group.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F and C-H stretching in the aromatic ring, as well as strong absorptions associated with the CF₃ group.[11]

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the halogen exchange (Halex) reaction of its chlorinated precursor, 3,4-Dichlorobenzotrifluoride.

Caption: Synthesis of this compound via Halogen Exchange.

Experimental Protocol: Halogen Exchange Fluorination [12]

-

Reactor Setup: In a suitable pressure reactor equipped with a mechanical stirrer, thermometer, and distillation head, charge the polar aprotic solvent (e.g., N-methylpyrrolidone or sulfolane).

-

Reagent Addition: Add a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), to the solvent. For enhanced reactivity, a phase-transfer catalyst can be optionally added.

-

Anhydrous Conditions: Heat the mixture and distill off a small amount of the solvent to ensure anhydrous conditions.

-

Substrate Addition: Add 3,4-Dichlorobenzotrifluoride to the reaction mixture.

-

Reaction: Heat the mixture to the target temperature (typically in the range of 200-250 °C) under autogenous pressure. Monitor the reaction progress by gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product, this compound, can be isolated by distillation. Further purification can be achieved by fractional distillation.

Key Research Applications and Synthetic Utility

This compound is a valuable building block for introducing the 3,4-difluoro-substituted trifluoromethylphenyl moiety into a variety of molecular scaffolds. This substructure is of particular interest in drug discovery and agrochemical research due to its ability to enhance biological activity and improve pharmacokinetic properties.

Precursor for Active Pharmaceutical Ingredients (APIs)

The this compound core is found in a number of kinase inhibitors and other therapeutic agents. The fluorine atoms can engage in favorable interactions with the target protein, while the trifluoromethyl group can enhance membrane permeability and metabolic stability.

Synthetic Workflow: Functionalization for API Synthesis

Caption: General workflow for elaborating this compound for API synthesis.

a. Nitration: Electrophilic nitration of this compound introduces a nitro group onto the aromatic ring, which can then be reduced to an amine. This amino group serves as a key handle for further functionalization, such as amide bond formation or participation in cross-coupling reactions.

b. Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group activates the aromatic ring towards nucleophilic attack. This allows for the displacement of a fluorine atom by various nucleophiles, such as amines, alcohols, and thiols, to introduce further diversity into the molecular scaffold.[13][14]

c. Cross-Coupling Reactions: The aromatic C-F bonds of this compound can be activated towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[15][16][17][18][19][20] These powerful C-C and C-N bond-forming reactions are instrumental in the construction of complex molecular architectures.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [16][21]

-

Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst, the appropriate phosphine ligand, and a base (e.g., sodium tert-butoxide).

-

Reagent Addition: Add this compound and the desired amine.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Intermediate in Agrochemical Synthesis

This compound is a key starting material for the synthesis of several important herbicides and fungicides. The presence of the difluorobenzotrifluoride moiety can enhance the efficacy and selectivity of the agrochemical.

a. Synthesis of Fluopyram: Fluopyram is a broad-spectrum fungicide that contains the this compound motif. Its synthesis involves the elaboration of this compound through a series of transformations.[3][22]

b. Synthesis of Bixafen: Bixafen is another important fungicide where the this compound unit is a key structural component.

Building Block in Materials Science

The unique electronic and physical properties of this compound make it an attractive building block for the synthesis of advanced materials.

a. Liquid Crystals: The incorporation of the 3,4-difluorophenyl group can influence the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystal molecules, making them suitable for display applications.

b. Polymers: this compound can be used as a monomer in the synthesis of fluorinated polymers. These materials often exhibit enhanced thermal stability, chemical resistance, and unique optical properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation.[23] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a valuable and versatile building block with broad applications in pharmaceutical, agrochemical, and materials science research. Its unique electronic properties provide chemists with a powerful tool for the rational design of molecules with enhanced properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. As the demand for sophisticated fluorinated molecules continues to grow, the importance of key intermediates like this compound in enabling innovation is set to increase.

References

Please note that while extensive research has been conducted, a complete, publicly available, and verified set of spectroscopic data and detailed experimental protocols for all reactions of this compound remains somewhat limited. The information provided is based on the most reliable and relevant data found. Researchers should always perform their own characterization and optimization.

Sources

- 1. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. researchgate.net [researchgate.net]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. sfu.ca [sfu.ca]

- 12. US4937396A - Preparation of this compound - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. prepchem.com [prepchem.com]

- 23. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Z Guide to 3,4-Difluorobenzotrifluoride: The Strategic Building Block in Modern Chemistry

Abstract

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among the array of available fluorinated scaffolds, 3,4-difluorobenzotrifluoride has emerged as a particularly versatile and powerful building block. Its unique electronic profile, governed by the interplay between two aromatic fluorine atoms and a potent trifluoromethyl group, provides medicinal chemists and material scientists with a sophisticated tool to modulate key molecular properties. This guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and reactivity to its application in the synthesis of complex, high-value molecules. We will dissect the causality behind its reaction selectivity, provide validated experimental protocols, and showcase its role in the development of innovative chemical entities.

Introduction: The Power of Fluorine in Molecular Design

The judicious placement of fluorine can profoundly alter a molecule's pharmacokinetic and physicochemical profile.[1][2] The trifluoromethyl (-CF3) group, in particular, is a prized substituent in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability.[1][3] this compound combines the benefits of the -CF3 group with the unique reactivity conferred by two adjacent fluorine atoms on an aromatic ring. This combination makes it an essential intermediate for creating novel herbicides, pesticides, and a wide range of pharmaceuticals, including kinase inhibitors and antidepressants.[3]

This guide serves as a technical resource for researchers, providing both the theoretical underpinnings and practical knowledge required to effectively utilize this powerful building block.

Physicochemical & Reactivity Profile

Understanding the inherent properties of this compound is critical to exploiting its synthetic potential. The molecule's reactivity is dominated by the strong electron-withdrawing nature of both the trifluoromethyl group and the fluorine atoms, which deactivates the benzene ring.[4]

Core Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value | Reference(s) |

| CAS Number | 328-84-7 | [5][6][7][8] |

| Molecular Formula | C₇H₃F₅ | [3] |

| Molecular Weight | 182.09 g/mol | |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 173-174 °C | [5][8][9] |

| Melting Point | -13 to -12 °C | [5][8][9] |

| Density | 1.478 g/mL at 25 °C | [9] |

| Flash Point | 65 °C (149 °F) - closed cup | [5][10] |

| Refractive Index | n20/D 1.475 |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for reaction monitoring and quality control. Key NMR shifts are approximated below (actual values may vary based on solvent and concentration).

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| ¹⁹F NMR | ~ -63 | s | (CF₃) |

| ~ -135 | m | (C4-F) | |

| ~ -138 | m | (C3-F) | |

| ¹H NMR | ~ 7.2-7.5 | m | (Aromatic Protons) |

| ¹³C NMR | ~ 124 | q | (CF₃, J ≈ 272) |

| (Varies) | (Aromatic Carbons) |

Principles of Reactivity